[(4-Bromo-2-methoxyphenyl)methyl]hydrazine
Description
[(4-Bromo-2-methoxyphenyl)methyl]hydrazine is a substituted hydrazine derivative featuring a phenyl ring with a bromo group at position 4, a methoxy group at position 2, and a hydrazine moiety attached via a methyl group. The methoxy group in the target compound introduces increased polarity compared to alkyl-substituted analogs, influencing solubility, reactivity, and biological activity.
Properties
IUPAC Name |
(4-bromo-2-methoxyphenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-12-8-4-7(9)3-2-6(8)5-11-10/h2-4,11H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVTVAQLMIKKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 4-bromo-2-methoxybenzaldehyde is a critical step toward the target hydrazine compound. A patented process describes an optimized two-step method starting from 1,4-dibromo-2-fluorobenzene, involving:
- Metal halogen exchange using isopropyl magnesium chloride (a Grignard reagent) at low temperatures (~0 to 5 °C).
- Formylation with a formyl source such as dimethylformamide (DMF) to introduce the aldehyde group.
- Crystallization and purification steps to isolate intermediates and the final aldehyde product.
This process avoids cryogenic conditions, improving industrial feasibility and selectivity, yielding 4-bromo-2-methoxybenzaldehyde with an overall yield of approximately 57% to 74% depending on the step optimization.
Detailed Procedure and Conditions
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 1,4-dibromo-2-fluorobenzene + isopropyl magnesium chloride + THF + solvent (e.g., toluene, heptane) at 0–5 °C | Metal halogen exchange to form aryl magnesium intermediate | Selective reaction at mild temperature |
| 2 | Addition of formyl source (DMF or N-formyl secondary amine) at 0–5 °C | Formylation to yield 2-fluoro-4-bromobenzaldehyde intermediate | Efficient formylation step |
| 3 | Crystallization of intermediate using alkanes (heptane, cyclohexane) | Purification of intermediate | Enhances product isolation |
| 4 | Reaction of intermediate with methanol and carbonate (potassium carbonate preferred) | Methoxylation to convert aldehyde to 4-bromo-2-methoxybenzaldehyde | Minimizes side reactions such as Cannizzaro |
| 5 | Distillation and crystallization from solvents like heptane | Final purification and isolation | Final product obtained in high purity |
This method is industrially scalable and avoids harsh cryogenic conditions, making it suitable for pharmaceutical applications.
Conversion to [(4-Bromo-2-methoxyphenyl)methyl]hydrazine
General Strategy
The conversion of 4-bromo-2-methoxybenzaldehyde to the corresponding hydrazine derivative typically involves:
- Formation of a hydrazone intermediate by reaction with hydrazine or hydrazine derivatives.
- Reduction or direct substitution to yield the hydrazine functional group on the benzyl position.
Literature-Based Synthetic Insights
Although direct preparation of this compound is less frequently detailed, related hydrazine derivatives such as 4-methoxyphenyl hydrazine hydrochloride have been prepared via diazotization and reduction routes starting from aniline derivatives:
- Diazotization : Aniline derivatives are treated with hydrochloric acid and sodium nitrite at low temperatures (0–5 °C) to form diazonium salts.
- Reduction : The diazonium salt is reduced using ammonium bisulfite or other reductants to yield hydrazine hydrochloride salts.
- Purification : Acid precipitation, filtration, and drying to isolate the hydrazine salt.
This method is characterized by high yield, short reaction time, and cost-effectiveness, although it is primarily for aromatic hydrazines rather than benzyl hydrazines.
Proposed Adaptation for this compound
For the benzyl hydrazine derivative, a plausible approach involves:
- Reduction of 4-bromo-2-methoxybenzaldehyde to the corresponding benzyl alcohol or benzyl halide.
- Nucleophilic substitution with hydrazine hydrate to introduce the hydrazine moiety at the benzylic position.
- Alternatively, direct reductive amination of the aldehyde with hydrazine under controlled conditions.
Supporting information from related oxime and hydrazone chemistry indicates that hydrazine derivatives can be formed by reaction of aldehydes with hydrazine compounds, sometimes involving intermediate oximes or hydrazones.
Summary Table of Preparation Methods
Research Findings and Considerations
- The patented process for synthesizing 4-bromo-2-methoxybenzaldehyde emphasizes mild conditions, selective metal halogen exchange, and efficient formylation, which are critical for high purity and yield in subsequent hydrazine synthesis.
- The hydrazine functional group introduction via diazotization and reduction is well-established for aromatic amines but requires adaptation for benzyl hydrazines.
- Experimental data on related compounds suggest that hydrazone intermediates and oxime derivatives can be leveraged to obtain hydrazine derivatives, with careful control of reaction conditions to avoid side reactions.
- Avoidance of harsh reagents and cryogenic conditions improves scalability and safety for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-2-methoxyphenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxybenzylhydrazine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: 2-Methoxybenzylhydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of hydrazine derivatives, including [(4-Bromo-2-methoxyphenyl)methyl]hydrazine, as anticancer agents. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the generation of reactive oxygen species (ROS) that lead to cell death. For instance, a study demonstrated that derivatives of hydrazine exhibited cytotoxic effects against several cancer cell lines, suggesting their viability as therapeutic agents .
1.2 Antimicrobial Properties
The compound has also shown promising antimicrobial activity. A comparative study evaluated the antibacterial effects of various hydrazine derivatives against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibition zones, thereby confirming its potential as an antimicrobial agent .
Agricultural Applications
2.1 Plant Growth Regulation
In agricultural biotechnology, compounds like this compound have been investigated for their plant growth-regulating properties. Research has shown that hydrazine derivatives can stimulate vegetative growth in crops such as maize (Zea mays). The application of these compounds resulted in enhanced growth rates and improved yield, indicating their potential as effective substitutes for traditional phytohormones .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromo-2-methoxybenzaldehyde with hydrazine hydrate under acidic conditions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-bromo-2-methoxybenzaldehyde + Hydrazine hydrate | Acidic medium, reflux | 85% |
Safety and Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that this compound can be harmful if ingested or if it comes into contact with skin. Proper handling procedures should be adhered to in laboratory settings to mitigate risks associated with exposure .
Mechanism of Action
The mechanism of action of [(4-Bromo-2-methoxyphenyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical features of [(4-Bromo-2-methoxyphenyl)methyl]hydrazine with analogs:
Key Observations :
- Polarity : Methoxy (OCH₃) > Fluorine (F) > Methyl (CH₃) > Ethyl (CH₂CH₃).
- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases.
- Lipophilicity : Alkyl groups (CH₃, CH₂CH₃) increase lipid solubility, which may enhance blood-brain barrier penetration in drug design.
Biological Activity
[(4-Bromo-2-methoxyphenyl)methyl]hydrazine is a hydrazine derivative with a unique molecular structure characterized by a bromine atom and a methoxy group on the aromatic ring. Its molecular formula is CHBrNO. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the available literature on the biological activities of this compound, emphasizing its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The structural features of this compound contribute to its biological activity. The presence of the bromo group enhances its reactivity, while the methoxy group may influence its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 243.11 g/mol |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that hydrazine derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that similar compounds could inhibit cell proliferation in various cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis and disrupting angiogenesis pathways.
- Mechanisms of Action :
- Apoptosis Induction : Compounds similar to this compound have been shown to induce mitochondrial apoptosis in cancer cells.
- Inhibition of Angiogenesis : These compounds can disrupt vascular endothelial growth factor (VEGF) signaling, thereby inhibiting new blood vessel formation essential for tumor growth.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 76.4 |
| A549 | 45.5 |
Antimicrobial Activity
Hydrazine derivatives also demonstrate antimicrobial properties against various bacterial strains. The presence of the bromo group in related compounds has been associated with enhanced antibacterial activity.
- Example Studies :
- Compounds with similar structures have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | < 1.16 |
| Escherichia coli | < 0.94 |
Anti-inflammatory Activity
Hydrazines are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Case Studies
- In Vitro Studies :
- An investigation into the cytotoxic effects of hydrazine derivatives on HepG2 liver carcinoma cells demonstrated significant cell death at varying concentrations, indicating potential as an anticancer agent.
- In Vivo Studies :
- Animal models have shown that hydrazine derivatives can significantly reduce tumor size when administered in controlled doses, suggesting therapeutic potential for cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
